molecular formula C24H30O4 B13847634 6beta,17-Norethindrone Diacetate

6beta,17-Norethindrone Diacetate

Cat. No.: B13847634
M. Wt: 382.5 g/mol
InChI Key: HAOSCSLOOIYAJH-QTUOJBIFSA-N
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Description

It is primarily used in biochemical research and has a molecular formula of C24H30O4 with a molecular weight of 382.49 . This compound is a derivative of norethindrone, a well-known progestin used in various hormonal therapies.

Preparation Methods

The synthesis of 6beta,17-Norethindrone Diacetate typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are generally mild, which helps in reducing the formation of impurities and makes the process suitable for industrial production. The overall conversion rate is high, and the method is simple and convenient to operate.

Chemical Reactions Analysis

6beta,17-Norethindrone Diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

6beta,17-Norethindrone Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference material for analytical studies. In biology, it is used to study the effects of steroidal compounds on cellular processes. In medicine, it is used in the development of hormonal therapies and contraceptives .

Mechanism of Action

The mechanism of action of 6beta,17-Norethindrone Diacetate involves its interaction with progesterone receptors. Once absorbed, it is deacetylated to norethindrone, which then binds to progesterone receptors in target tissues. This binding inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing ovulation and altering the endometrial lining .

Comparison with Similar Compounds

6beta,17-Norethindrone Diacetate is similar to other steroidal compounds like norethindrone acetate and ethinyl estradiol. it is unique in its specific molecular structure and the presence of acetyl groups at the 6beta and 17 positions. This structural uniqueness contributes to its specific biochemical properties and applications .

Similar Compounds

  • Norethindrone Acetate
  • Ethinyl Estradiol
  • Levonorgestrel

Properties

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-6-acetyl-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H30O4/c1-5-24(28-15(3)26)11-9-22-21-13-19(14(2)25)20-12-16(27)6-7-17(20)18(21)8-10-23(22,24)4/h1,12,17-19,21-22H,6-11,13H2,2-4H3/t17-,18-,19+,21-,22+,23+,24+/m1/s1

InChI Key

HAOSCSLOOIYAJH-QTUOJBIFSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4

Canonical SMILES

CC(=O)C1CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4

Origin of Product

United States

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